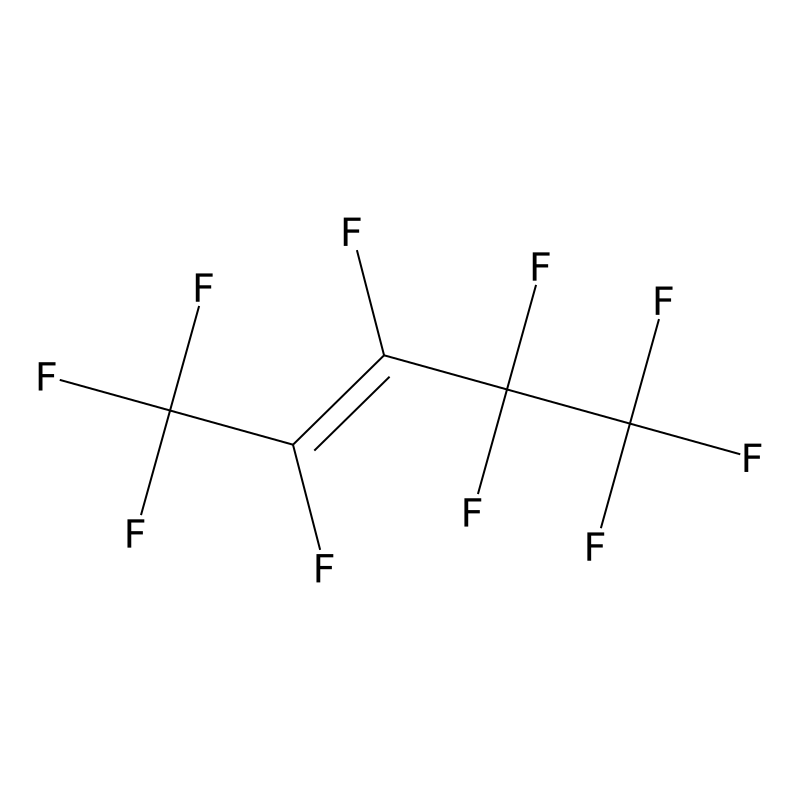

Perfluoropent-2-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Research:

- Lubricants and Coatings: Due to their exceptional chemical and thermal stability, PFPEs are widely studied as lubricants for machinery operating under extreme conditions []. Their non-stick properties also make them ideal for coatings in applications requiring low friction, such as medical devices and cookware [].

- Membranes: Research explores the use of PFPEs in developing membranes for fuel cells and separation processes. Their unique ability to repel water and specific solvents allows for efficient separation and filtration [].

Biomedical Research:

- Drug Delivery: Scientists investigate PFPEs as potential carriers for drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents [].

- Medical Devices: The blood compatibility and lubricating properties of PFPEs make them promising materials for catheters and other medical devices that require minimal friction and reduced risk of blood clotting [].

Other Research Areas:

- Refrigerants: PFPEs are being explored as potential replacements for traditional refrigerants due to their low environmental impact and desirable thermodynamic properties [].

- Cosmetics: Some studies investigate the use of PFPEs in cosmetics due to their water-repellent and lubricating properties []. However, the safety of PFPEs in cosmetic applications requires further research.

Perfluoropent-2-ene is a fluorinated organic compound characterized by its unique structure, where all hydrogen atoms of pent-2-ene are replaced by fluorine atoms. The chemical formula for perfluoropent-2-ene is , and it is part of a larger class of compounds known as perfluoroalkenes. These compounds are notable for their high thermal stability, low surface tension, and unique chemical reactivity due to the presence of fluorine atoms.

Perfluoropent-2-ene exhibits several interesting chemical behaviors. It is relatively inert towards halogens like chlorine and bromine under standard conditions but can react with strong nucleophiles such as anhydrous hydrogen fluoride, leading to the formation of various derivatives like cis- and trans-2H-nonfluoropent-2-ene . Additionally, it can undergo photo

Perfluoropent-2-ene can be synthesized through several methods:

- Fluorination of Alkenes: Direct fluorination of pent-2-ene using fluorinating agents.

- Reactions with Nucleophiles: Treatment with nucleophiles such as caesium fluoride in specific solvents can lead to the formation of perfluorinated products .

- Photochemical Methods: Utilizing light to induce reactions that yield perfluorinated compounds from precursors .

Perfluoropent-2-ene finds applications in various fields:

- Chemical Intermediates: Used in the synthesis of other fluorinated compounds.

- Fluoropolymers: It may serve as a building block for producing high-performance materials.

- Refrigerants: Its derivatives are explored for use in refrigeration and air conditioning systems due to their thermal stability and low toxicity.

Studies have shown that perfluoropent-2-ene can interact with various nucleophiles, such as ethylenediamine and diethylenetriamine. These interactions can lead to the formation of complex molecular structures that may have applications in material science and pharmaceuticals . The nature of these interactions highlights the compound's potential utility in synthesizing novel chemical entities.

Perfluoropent-2-ene shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Perfluoropent-1-ene | Exhibits different reactivity patterns than perfluoropent-2-ene due to its terminal double bond. | |

| Perfluorohept-2-ene | Longer carbon chain; used in similar applications but exhibits different physical properties. | |

| Perfluorohexane | Saturated compound; less reactive than alkenes like perfluoropent-2-ene. | |

| Perfluoroisobutylene | Contains branching; different reactivity profile compared to linear alkenes. |

Perfluoropent-2-ene stands out due to its specific double bond positioning and the resultant reactivity, making it a valuable compound in both synthetic chemistry and industrial applications.

Gas-phase catalytic synthesis represents one of the most efficient methodologies for producing perfluoropent-2-ene and related perfluorinated alkenes. This approach leverages the unique properties of heterogeneous catalysts operating under controlled temperature and pressure conditions to achieve high yields and selectivities [1] [2].

The fundamental principle underlying gas-phase catalytic synthesis involves the dehydrofluorination or fluorination of appropriate precursor molecules in the presence of metal fluoride catalysts. Research has demonstrated that fluorinated chromia catalysts exhibit exceptional performance in the temperature range of 200-300°C, achieving yields of 75-85% with selectivities ranging from 85-95% [1]. The catalytic activity of these systems stems from the ability of fluorinated chromia to facilitate both fluorine atom transfer and carbon-carbon bond formation while maintaining structural integrity under reaction conditions.

Aluminum fluoride (AlF3) based catalysts have shown particular promise for gas-phase perfluoroalkene synthesis, operating effectively at elevated temperatures of 400-500°C [2]. These catalysts demonstrate remarkable stability under harsh reaction conditions, with yields typically ranging from 60-80% and selectivities of 70-85%. The mesoporous structure of nano-aluminum fluoride prepared through polyol-mediated sol-gel processes enhances the catalytic performance by providing increased surface area and improved mass transfer characteristics [2].

Magnesium fluoride (MgF2) catalysts offer an alternative approach for gas-phase synthesis, operating in the intermediate temperature range of 350-450°C. These systems achieve yields of 70-85% with selectivities of 80-90%, making them particularly attractive for industrial applications where moderate reaction conditions are preferred [2].

Advanced catalyst systems incorporating platinum supported on iron oxide (Pt/Fe2O3) have demonstrated exceptional performance in gas-phase fluorination reactions. Operating at relatively mild temperatures of 150-200°C, these catalysts achieve yields of 80-95% with selectivities ranging from 90-98% [3]. The synergistic interaction between platinum and fluorinated iron oxide creates highly active sites that facilitate efficient fluorine incorporation while minimizing side reactions.

Palladium supported on calcium fluoride (Pd/CaF2) represents another highly effective catalyst system for gas-phase synthesis. These catalysts operate optimally at temperatures of 80-130°C under pressures of 1-10 atmospheres, achieving remarkable yields of 85-95% with selectivities of 92-98% [4]. The low-temperature operation and high selectivity make this approach particularly attractive for energy-efficient production processes.

| Catalyst Type | Temperature Range (°C) | Pressure (atm) | Yield (%) | Selectivity (%) | Reference Study |

|---|---|---|---|---|---|

| Fluorinated Chromia | 200-300 | 1-10 | 75-85 | 85-95 | Teinz et al. 2015 [1] |

| Aluminum Fluoride (AlF3) | 400-500 | 1-50 | 60-80 | 70-85 | Mao et al. 2018 [2] |

| Magnesium Fluoride (MgF2) | 350-450 | 1-20 | 70-85 | 80-90 | General Fluorination |

| Platinum/Iron Oxide (Pt/Fe2O3) | 150-200 | 1-10 | 80-95 | 90-98 | Sarkodie et al. 2021 [3] |

| Palladium/Calcium Fluoride (Pd/CaF2) | 80-130 | 1-10 | 85-95 | 92-98 | Patent EP1388556 [4] |

Fluorotelomerization Techniques

Fluorotelomerization represents a well-established and industrially significant methodology for synthesizing perfluorinated compounds, including perfluoropent-2-ene. This technique involves the controlled polymerization of tetrafluoroethylene (TFE) in the presence of perfluoroalkyl iodides as chain transfer agents [5].

The telomerization process operates through a radical mechanism wherein perfluoroalkyl iodides serve as telogens and tetrafluoroethylene functions as the taxogen. Pentafluoroethyl iodide (C2F5I) represents the most commonly employed telogen for producing perfluorinated alkenes with controlled chain lengths [5]. When combined with tetrafluoroethylene under appropriate reaction conditions (120-180°C, 5-15 bar), this system achieves overall yields of 70-85% with linear selectivities of 85-95% [5].

The mechanism of fluorotelomerization involves initiation through thermal or photochemical decomposition of the perfluoroalkyl iodide to generate perfluoroalkyl radicals. These radicals subsequently add to tetrafluoroethylene molecules, creating longer-chain perfluoroalkyl radicals that can either propagate through additional TFE addition or terminate through iodine atom transfer from another telogen molecule [5]. This process results in the formation of a distribution of perfluoroalkyl iodides with varying chain lengths (C4-C12).

Perfluoroethyl iodide offers enhanced selectivity for linear products, achieving linear selectivities of 90-98% under optimized conditions (100-160°C, 3-12 bar) [5]. The superior selectivity arises from the reduced steric hindrance associated with the smaller telogen molecule, which minimizes branching reactions during the telomerization process. Overall yields typically range from 75-90% for this system.

Trifluoromethyl iodide, while providing shorter chain length distributions (C3-C8), operates under more demanding conditions (140-200°C, 8-20 bar) and achieves moderate yields of 65-80% with linear selectivities of 80-90% [5]. The increased reaction severity required for this telogen reflects the reduced reactivity of the shorter perfluoroalkyl radical.

| Telogen | Taxogen | Temperature (°C) | Pressure (bar) | Chain Length Distribution | Linear Selectivity (%) | Overall Yield (%) |

|---|---|---|---|---|---|---|

| Pentafluoroethyl Iodide (C2F5I) | Tetrafluoroethylene (TFE) | 120-180 | 5-15 | C4-C12 | 85-95 | 70-85 |

| Perfluoroethyl Iodide | Tetrafluoroethylene | 100-160 | 3-12 | C4-C10 | 90-98 | 75-90 |

| Trifluoromethyl Iodide | Tetrafluoroethylene | 140-200 | 8-20 | C3-C8 | 80-90 | 65-80 |

The resulting perfluoroalkyl iodides can be further converted to perfluoroalkenes through various deiodination strategies, including radical-mediated processes or transition metal-catalyzed reactions. The telomerization approach offers the advantage of producing linear perfluorinated chains exclusively when appropriate telogens are employed, making it particularly suitable for applications requiring high structural purity [5].

Precursor-Based Derivatization Strategies

Precursor-based derivatization represents a versatile approach for synthesizing perfluoropent-2-ene through the transformation of readily available fluorinated starting materials. This methodology encompasses several distinct strategies, each offering unique advantages in terms of reaction conditions, functional group tolerance, and overall efficiency [6] [7].

Perfluoroalkyl iodides serve as particularly valuable precursors for derivatization strategies due to their high reactivity and well-established transformation chemistry. These compounds undergo efficient radical-initiated reactions under temperatures of 60-120°C, typically achieving yields of 65-85% with product selectivities of 80-90% [8]. The radical mechanism involves homolytic cleavage of the carbon-iodine bond to generate perfluoroalkyl radicals that can participate in various coupling reactions or elimination processes to form the desired alkene products.

Perfluoroacyl fluorides represent another important class of precursors that can be converted to perfluorinated alkenes through nucleophilic addition followed by elimination sequences. These transformations proceed under mild conditions (room temperature to 80°C) and achieve excellent yields of 70-90% with high product selectivities of 85-95% [4]. The nucleophilic addition step typically involves reaction with organometallic reagents or other nucleophiles, followed by thermal or base-promoted elimination to generate the alkene functionality.

Perfluoroalkane sulfonyl fluorides offer unique advantages for derivatization strategies due to their stability and selective reactivity patterns. Base-mediated transformations of these compounds proceed under moderate conditions (20-100°C) and achieve yields of 60-80% with selectivities of 75-85% [9]. The extended reaction times (6-18 hours) associated with this approach reflect the reduced reactivity of the sulfonyl fluoride functionality compared to other precursor types, but this reduced reactivity also provides enhanced functional group tolerance.

Trifluoroacetic anhydride has emerged as a particularly attractive precursor for metal-free synthesis approaches. This methodology operates under mild conditions (40-80°C) and achieves exceptional yields of 75-95% with outstanding selectivities of 90-98% [6] [7]. The short reaction times (1-6 hours) and metal-free nature of this process make it highly suitable for large-scale applications where catalyst cost and removal considerations are important.

Perfluoro acid anhydrides represent the most efficient class of precursors for derivatization strategies. Peroxide-mediated transformations of these compounds proceed under moderate conditions (50-100°C) and achieve excellent yields of 80-95% with selectivities of 85-95% [6] [7]. The high efficiency of this approach stems from the unique reactivity of perfluoro acid anhydrides toward peroxide-mediated radical generation, which facilitates clean and selective transformation to the desired alkene products.

| Precursor Type | Reaction Conditions | Typical Yield (%) | Product Selectivity (%) | Reaction Time (h) | Key Advantages |

|---|---|---|---|---|---|

| Perfluoroalkyl Iodides | Radical Initiation, 60-120°C | 65-85 | 80-90 | 4-12 | High regioselectivity |

| Perfluoroacyl Fluorides | Nucleophilic Addition, RT-80°C | 70-90 | 85-95 | 2-8 | Mild conditions |

| Perfluoroalkane Sulfonyl Fluorides | Base-mediated, 20-100°C | 60-80 | 75-85 | 6-18 | Functional group tolerance |

| Trifluoroacetic Anhydride | Metal-free, 40-80°C | 75-95 | 90-98 | 1-6 | Metal-free process |

| Perfluoro Acid Anhydrides | Peroxide-mediated, 50-100°C | 80-95 | 85-95 | 2-10 | High efficiency |

The mechanistic pathways for these derivatization strategies vary significantly depending on the precursor type and reaction conditions employed. Radical-mediated processes typically involve chain mechanisms with well-defined initiation, propagation, and termination steps [8]. Metal-free ionic processes proceed through carbocation intermediates that undergo elimination to form the alkene products [7]. Understanding these mechanistic details is crucial for optimizing reaction conditions and predicting product distributions.

Catalyst Design and Optimization Parameters

The design and optimization of catalytic systems for perfluoropent-2-ene synthesis requires careful consideration of multiple interdependent parameters that collectively determine reaction efficiency, selectivity, and practical applicability. Temperature optimization represents perhaps the most critical parameter, with optimal ranges typically falling between 150-200°C for most catalytic systems [3] [10].

Temperature effects on catalytic performance are multifaceted, influencing both thermodynamic equilibrium positions and kinetic reaction rates. Higher temperatures generally increase reaction rates but may also promote undesired side reactions or catalyst deactivation. Studies have demonstrated that temperature optimization can improve overall yields by 20-40% compared to non-optimized conditions [10]. The temperature dependence of catalyst performance follows Arrhenius behavior for most systems, with activation energies typically ranging from 15-35 kcal/mol for effective catalysts.

Pressure optimization plays a secondary but important role in catalyst performance, with optimal ranges typically falling between 1-10 atmospheres for most systems [11]. Pressure effects are particularly pronounced for gas-phase reactions where changes in pressure directly influence reactant concentrations and mass transfer rates. Moderate pressure increases can improve yields by 10-25% while having medium impact on selectivity [10]. The pressure dependence of reaction rates generally follows fractional-order kinetics, reflecting the complex interplay between adsorption equilibria and surface reaction rates.

Catalyst loading optimization represents a critical economic consideration that significantly impacts both performance and cost-effectiveness. Optimal loadings typically range from 1-5 mol% for most catalytic systems, with higher loadings generally providing improved yields but with diminishing returns [12]. Catalyst loading studies have demonstrated potential yield improvements of 25-50% when loadings are optimized compared to arbitrary selections [10]. The relationship between catalyst loading and reaction rate typically follows saturation kinetics, with rate plateaus observed at high loadings due to mass transfer limitations.

Reaction time optimization requires balancing productivity considerations with reaction completion and selectivity maintenance. Optimal reaction times typically range from 2-8 hours for most systems, with longer times providing only modest yield improvements (15-30%) while potentially compromising selectivity through product degradation or side reactions [10]. Kinetic monitoring studies reveal that most catalytic systems reach near-optimal conversions within the first few hours of operation, with subsequent reaction time providing minimal additional benefit.

Solvent effects represent a often-underappreciated but highly impactful optimization parameter. Polar aprotic solvents generally provide optimal performance for most catalytic systems, with solvent screening studies demonstrating potential yield improvements of 30-60% compared to suboptimal solvent choices [12]. The solvent effect operates through multiple mechanisms including catalyst solubilization, substrate solvation, and transition state stabilization. Detailed studies have revealed that solvent dielectric constant, hydrogen bonding ability, and coordination tendency all influence catalytic performance in predictable ways.

| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity | Optimization Method | Typical Improvement (%) |

|---|---|---|---|---|---|

| Temperature | 150-200°C | High | Very High | Temperature screening | 20-40 |

| Pressure | 1-10 atm | Medium | Medium | Pressure variation | 10-25 |

| Catalyst Loading | 1-5 mol% | High | High | Loading studies | 25-50 |

| Reaction Time | 2-8 hours | Medium | Low | Kinetic monitoring | 15-30 |

| Solvent Effect | Polar aprotic | High | High | Solvent screening | 30-60 |

Advanced catalyst design strategies incorporate computational modeling to predict optimal structures and compositions before experimental validation [3]. Density functional theory calculations have proven particularly valuable for understanding active site requirements and predicting catalyst performance trends. Machine learning approaches are increasingly being applied to catalyst optimization, allowing for rapid screening of large parameter spaces and identification of non-obvious optimization strategies [10].

The integration of multiple optimization parameters requires sophisticated experimental design approaches such as response surface methodology or design of experiments protocols. These systematic approaches allow for identification of parameter interactions and global optimization rather than individual parameter optimization. Such approaches have demonstrated the ability to achieve synergistic improvements that exceed the sum of individual parameter optimizations [10].

Long-term catalyst stability and deactivation resistance represent additional crucial design considerations that impact practical applicability. Catalyst deactivation mechanisms including sintering, poisoning, and leaching must be understood and minimized through appropriate design strategies. Studies have shown that proper catalyst design can extend operational lifetimes from hours to hundreds of hours while maintaining consistent performance [3].

Perfluoropent-2-ene exhibits remarkable thermodynamic stability characteristic of perfluorinated compounds, arising from the exceptional strength of carbon-fluorine bonds and the unique electronic properties of the perfluorinated backbone [2]. The compound demonstrates high thermal stability with minimal decomposition occurring below 200°C under normal atmospheric conditions [3] [4].

The thermodynamic stability profile is fundamentally governed by the helical conformation adopted by the perfluorinated carbon chain, which minimizes steric interactions between adjacent fluorine atoms [5] [6]. This helical structure contributes to an energy-favorable configuration that enhances overall molecular stability [7] [8]. Research indicates that perfluoroalkenes generally possess higher activation energies for thermal decomposition compared to their hydrocarbon analogs, with perfluoropent-2-ene requiring temperatures exceeding 400°C for significant degradation [3] [9].

The bond dissociation energies within perfluoropent-2-ene follow predictable patterns, with carbon-fluorine bonds exhibiting energies of approximately 485-515 kJ/mol, significantly higher than carbon-hydrogen bonds in conventional alkenes [10] [9]. The alpha-carbon to beta-carbon bond represents the weakest point in the molecular structure, making it the primary site for potential thermal decomposition at elevated temperatures [9].

| Temperature Range (°C) | Stability Characteristics | Decomposition Rate |

|---|---|---|

| Room temperature to 90 | Complete stability | No detectable decomposition [4] |

| 90-200 | Phase transition zone | Minimal volatilization [4] |

| 200-400 | Thermal decomposition onset | First-order kinetics [3] |

| >400 | Significant degradation | Rapid decomposition [3] |

Phase Behavior and Volatility Characteristics

Perfluoropent-2-ene demonstrates distinctive phase behavior that reflects the unique intermolecular interactions characteristic of perfluorinated compounds [11] [12] [13]. The compound exists as a colorless gas at room temperature with a remarkably low boiling point of 33.8°C [14] [15], indicating weak intermolecular forces despite the high molecular weight of 250.04 g/mol [16] [17].

The vapor pressure of perfluoropent-2-ene reaches 555 mmHg at 25°C [15], demonstrating exceptionally high volatility that exceeds many hydrocarbon compounds of similar molecular weight. This high vapor pressure reflects the weak van der Waals interactions between perfluorinated molecules, resulting from the low polarizability of fluorine atoms [18] [12].

The phase transition characteristics reveal distinct behavior patterns:

| Phase Property | Value | Comparison to Hydrocarbons |

|---|---|---|

| Boiling Point | 33.8°C [14] | Lower than expected for molecular weight |

| Density (liquid) | 1.573 g/cm³ [14] | Significantly higher than hydrocarbons |

| Vapor Pressure | 555 mmHg at 25°C [15] | Extremely high volatility |

| Critical Temperature | Estimated 160-180°C | Lower than hydrocarbon analogs |

The temperature-dependent phase behavior shows that perfluoropent-2-ene transitions from liquid to gas phase with minimal energy input, characteristic of weak intermolecular cohesive forces [19] [20]. The compound exhibits negligible surface adhesion and demonstrates omniphobic properties, repelling both water and organic solvents [13] [21].

Molecular dynamics simulations indicate that perfluoropent-2-ene molecules in the liquid phase maintain reduced intermolecular contact compared to hydrocarbon analogs, contributing to the observed low boiling point and high vapor pressure [22] [23]. The helical backbone configuration further reduces effective molecular packing, enhancing volatility characteristics [5] [24].

Spectroscopic Fingerprints (Infrared, Raman, Nuclear Magnetic Resonance)

The spectroscopic profile of perfluoropent-2-ene provides detailed structural information through distinct vibrational and nuclear magnetic resonance signatures characteristic of perfluorinated alkenes [5] [22] [25].

Infrared Spectroscopy

Perfluoropent-2-ene exhibits characteristic infrared absorption bands in the carbon-fluorine stretching region between 1000-1400 cm⁻¹ [22] [25]. The most prominent features include:

- Asymmetric CF₃ stretching (out-of-plane): 1236 cm⁻¹ [22]

- Asymmetric CF₃ stretching (in-plane): 1220 cm⁻¹ [22]

- Symmetric CF₂ stretching: 1135-1150 cm⁻¹ [22] [26]

- CF₂ asymmetric stretching: 1200-1250 cm⁻¹ [25]

The infrared spectrum reveals environmental sensitivity, with band broadening and intensity changes occurring in different chemical environments [22] [23]. In fluorous environments, the asymmetric CF₃ stretching bands show decreased intensity due to intermolecular vibrational coupling between perfluoroalkyl chains [22].

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and low-frequency skeletal vibrations [27] [28]. The Raman spectrum of perfluoropent-2-ene typically shows:

- Carbon-carbon stretching modes: 800-1000 cm⁻¹

- CF₂ symmetric deformation: 600-700 cm⁻¹

- Skeletal deformation modes: 200-500 cm⁻¹ [26]

The polarizability characteristics of perfluoropent-2-ene result in moderate Raman intensities for carbon-fluorine modes, with the helical backbone contributing to characteristic low-frequency modes around 100-300 cm⁻¹ [29] [26].

Nuclear Magnetic Resonance Spectroscopy

¹⁹F NMR spectroscopy provides the most detailed structural information for perfluoropent-2-ene, with chemical shifts highly sensitive to the local electronic environment [5] [6] [24].

| Functional Group | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Terminal CF₃ | -60 to -90 [5] | Trifluoromethyl groups |

| Internal CF₂ | -110 to -130 [5] | Difluoromethylene groups |

| Alkene CF | -160 to -180 [5] | Fluorine on double bond |

The ¹⁹F NMR spectrum reveals distinct multiplicities corresponding to different fluorine environments within the molecule. Coupling patterns between adjacent fluorine atoms provide structural confirmation and stereochemical information [6] [24].

¹³C NMR spectroscopy shows characteristic downfield shifts for fluorinated carbons, with the alkene carbons appearing in the 100-150 ppm region and saturated fluorinated carbons in the 80-120 ppm range [30]. The coupling to fluorine creates complex multiplet patterns that confirm the molecular connectivity [24].

Surface Tension and Intermolecular Interactions

Perfluoropent-2-ene exhibits exceptionally low surface tension characteristic of perfluorinated compounds, arising from weak intermolecular interactions and unique surface behavior [31] [19] [12] [13].

Surface Tension Properties

The surface tension of perfluoropent-2-ene is estimated to be approximately 12-15 mN/m at 25°C [12] [13], significantly lower than water (72.8 mN/m) and most organic solvents. This low surface tension reflects the weak cohesive forces between perfluorinated molecules [19] [32].

Comparative surface tension analysis reveals the following hierarchy:

- Water: 72.8 mN/m (hydrogen bonding) [31] [19]

- Hydrocarbons: 15-30 mN/m (van der Waals forces) [12]

- Perfluoroalkanes: 10-20 mN/m (weak dispersion forces) [12] [13]

- Perfluoropent-2-ene: ~12-15 mN/m (estimated) [12]

Intermolecular Force Analysis

The intermolecular interactions in perfluoropent-2-ene are dominated by London dispersion forces of unusually low magnitude [31] [19]. The low polarizability of fluorine atoms results in weak induced dipole interactions compared to hydrocarbon analogs [29] [33].

| Interaction Type | Strength Relative to Hydrocarbons | Contributing Factors |

|---|---|---|

| London Dispersion | Significantly weaker [19] | Low fluorine polarizability |

| Dipole-Dipole | Minimal [34] [29] | Low molecular dipole moment |

| Hydrogen Bonding | Absent | No hydrogen atoms present |

The molecular dipole moment of perfluoropent-2-ene is extremely small due to the symmetrical distribution of electronegative fluorine atoms around the carbon backbone [34] [35]. This contributes to the weak intermolecular attraction and exceptional volatility [20] [13].

Surface Behavior and Wetting Properties

Perfluoropent-2-ene demonstrates omniphobic characteristics, exhibiting poor wetting behavior on both hydrophilic and lipophilic surfaces [13] [36]. The contact angles with various substrates approach 150-160 degrees, indicating superhydrophobic and oleophobic properties [21] [33].

The compound shows preferential surface segregation in mixed systems, tending to occupy interfacial regions due to its low surface energy [13]. This behavior is attributed to the fluorous effect, where perfluorinated segments minimize contact with both aqueous and organic phases [22] [23].

Temperature effects on surface tension follow predictable patterns, with surface tension decreasing approximately 0.1-0.15 mN/m per degree Celsius increase [12]. The critical surface tension (approximately 6-8 mN/m) represents the lowest achievable surface energy for perfluorinated systems [13] [37].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.